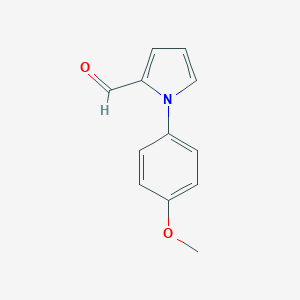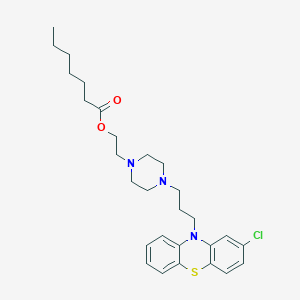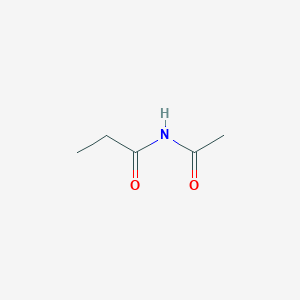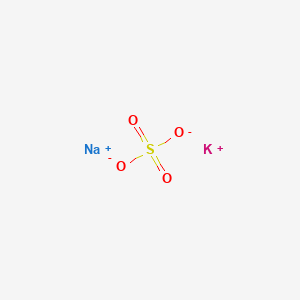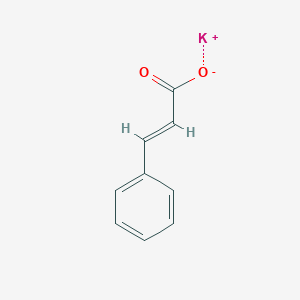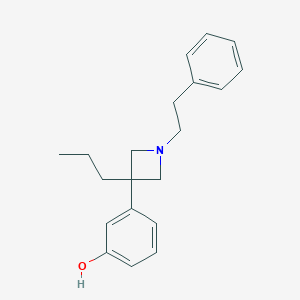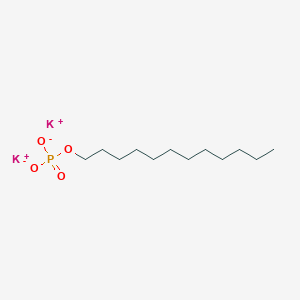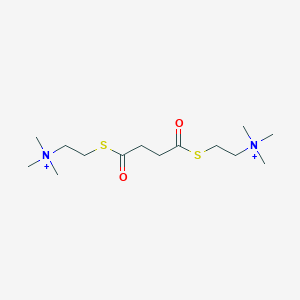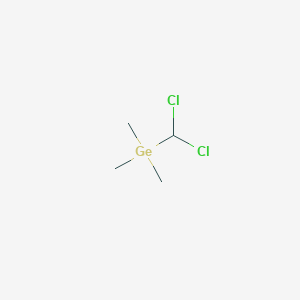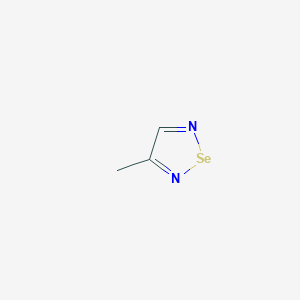
3-Methyl-1,2,5-selenadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,2,5-selenadiazole is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms. It is a five-membered ring with two nitrogen atoms and one selenium atom in the ring. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Methyl-1,2,5-selenadiazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the proliferation of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Methyl-1,2,5-selenadiazole can affect several biochemical and physiological processes in the body. It has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. It has also been shown to modulate the expression of several genes involved in inflammation and immunity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Methyl-1,2,5-selenadiazole in lab experiments is its high selectivity towards cancer cells. It has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can hinder its application in aqueous systems.
Zukünftige Richtungen
There are several future directions for the research on 3-Methyl-1,2,5-selenadiazole. One of the potential areas of application is in the development of novel antitumor agents. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the potential applications of 3-Methyl-1,2,5-selenadiazole in material science and organic synthesis should also be explored.
Synthesemethoden
The synthesis of 3-Methyl-1,2,5-selenadiazole can be achieved through several methods, including the reaction of 3-methyl-1,2,4-triazole with selenium dioxide, the reaction of 3-methyl-1,2,4-triazole with selenium powder in the presence of potassium carbonate, and the reaction of 3-methyl-1,2,4-triazole with selenium chloride in the presence of sodium methoxide.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,2,5-selenadiazole has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antioxidant and antimicrobial properties.
Eigenschaften
CAS-Nummer |
17505-11-2 |
|---|---|
Produktname |
3-Methyl-1,2,5-selenadiazole |
Molekularformel |
C3H4N2Se |
Molekulargewicht |
147.05 g/mol |
IUPAC-Name |
3-methyl-1,2,5-selenadiazole |
InChI |
InChI=1S/C3H4N2Se/c1-3-2-4-6-5-3/h2H,1H3 |
InChI-Schlüssel |
XZWXJWDIOGQTQL-UHFFFAOYSA-N |
SMILES |
CC1=N[Se]N=C1 |
Kanonische SMILES |
CC1=N[Se]N=C1 |
Andere CAS-Nummern |
17505-11-2 |
Synonyme |
3-Methyl-1,2,5-selenadiazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



